1-Cyclohexyl-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea
Description
1-Cyclohexyl-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core substituted with a propylthio group at the 5-position and a cyclohexyl urea moiety at the 2-position. The 1,3,4-thiadiazole scaffold is widely recognized for its versatility in medicinal chemistry, particularly in anticancer, antifungal, and anticonvulsant applications . Synthesis of such compounds typically involves cyclization of thiosemicarbazides or coupling reactions with isocyanates, as illustrated in related synthetic pathways .
Properties
IUPAC Name |
1-cyclohexyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVFIWKDVWTEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-(propylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to 1-Cyclohexyl-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea. For instance, a series of derivatives were synthesized and evaluated against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values lower than that of the standard drug sorafenib .
Case Study: Cytotoxicity Evaluation
A study focused on the synthesis of thiadiazole derivatives demonstrated that compounds with specific substitutions showed enhanced activity against HeLa cells. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Prototype 5d | 0.37 | HeLa |
| Prototype 5g | 0.73 | HeLa |
| Prototype 5k | 0.95 | HeLa |
| Sorafenib | 7.91 | HeLa |
These findings suggest that modifications to the thiadiazole structure can lead to improved anticancer properties.
Antidiabetic Applications
Beyond oncology, compounds similar to this compound are also being investigated for their hypoglycemic effects. Historical research has identified urea derivatives as potential agents for managing blood glucose levels in diabetic models .
Hypoglycemic Activity
In animal studies, certain urea derivatives have shown promising results in lowering blood glucose levels effectively. These compounds act through mechanisms that include enhancing insulin sensitivity and promoting glucose uptake by cells.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit the activity of enzymes involved in cell division and proliferation, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Anticonvulsant Activity : The dichlorobenzylthio and fluorophenyl-substituted analogue (ED₅₀ = 2.70 μmol/kg) demonstrates superior potency in seizure models compared to standard drugs, highlighting the importance of electron-withdrawing groups (e.g., Cl, F) on the aryl ring . In contrast, the target compound’s propylthio group may reduce electronegativity but enhance metabolic stability due to alkyl chain flexibility.
Antifungal Derivatives: Compounds like 8d incorporate triazole-propanethiol motifs, mimicking fluconazole’s mechanism of action by targeting fungal cytochrome P450.
Cyclohexyl vs.
Agrochemical Applications : Tebuthiuron, a dimethylurea-thiadiazole herbicide, underscores the role of bulky alkyl groups (e.g., tert-butyl) in agrochemical activity. The target compound’s cyclohexyl and propylthio groups may position it closer to medicinal than pesticidal applications .
Computational Insights
In silico studies of cyclopentyl-phenyl analogues () predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, suggesting that the target compound’s cyclohexyl group could further optimize bioavailability by balancing lipophilicity and metabolic resistance .
Biological Activity
1-Cyclohexyl-3-(5-(propylthio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 5-(propylthio)-1,3,4-thiadiazole-2-amine in an organic solvent like dichloromethane or ethanol under reflux conditions. The reaction leads to the formation of the desired urea compound through a straightforward pathway that can be optimized for industrial production.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Molecular Targets : It binds to specific enzymes and receptors, altering their activity.
- Pathways Involved : The compound may inhibit enzymes involved in cell division and proliferation, potentially leading to suppressed growth in cancer cells .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can effectively inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall within a range that suggests potent activity against tumor cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BPU | Jurkat | 4.64 |
| BPU | HeLa | Not specified |
| BPU | MCF-7 | Not specified |
In these studies, the compounds demonstrated cytotoxicity and the ability to induce cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Similar thiadiazole derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal activities. For example:
- Minimum Inhibitory Concentration (MIC) values for related thiadiazole compounds against various pathogens suggest effective antimicrobial potential .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Case Studies
Several case studies have documented the biological effects of thiadiazole derivatives:
- Antitumor Effects : A study evaluated a series of thiadiazole-based compounds for their antitumor activity against multiple cancer lines. The results indicated that certain modifications increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
- In Vivo Studies : In vivo assays using animal models have confirmed the anticancer efficacy of these compounds, demonstrating reduced tumor sizes compared to control groups treated with placebo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
